N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-21(2,3)15-7-4-13(5-8-15)19(24)23-20-22-16(11-27-20)14-6-9-17-18(10-14)26-12-25-17/h4-11H,12H2,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQCSWGZOJOERZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the reaction of 4-(tert-butyl)benzoyl chloride with 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, using solvents like dichloromethane or tetrahydrofuran, and a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and safety. The use of automated systems for the addition of reagents and precise control of reaction parameters can help achieve high yields and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioamides or amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols, and bases like potassium carbonate (K2CO3) are used.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Thioamides or amines.
Substitution: Amides or esters.
Scientific Research Applications
Biological Activities
The compound exhibits several notable biological activities:
Antimicrobial Activity
Research indicates that N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide has significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth, which suggests its potential as a lead compound for developing new antibiotics.
Anticancer Properties
The compound has demonstrated promising anticancer activity in vitro, with studies indicating its ability to inhibit cell proliferation in several cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes related to cancer cell survival and proliferation.
Antimalarial Activity
In vitro studies have shown that this compound possesses antimalarial properties, characterized by low IC50 values against Plasmodium falciparum, the parasite responsible for malaria. This suggests its potential as a therapeutic agent in malaria treatment.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiazole Ring : This can be achieved by reacting appropriate precursors under basic conditions.
- Introduction of the Benzo[d][1,3]dioxole Moiety : This is done through nucleophilic substitution reactions.
- Final Modifications : Tert-butyl groups can be introduced via alkylation reactions.
Common reagents include:
- Oxidizing agents (e.g., potassium permanganate)
- Reducing agents (e.g., sodium borohydride)
In Vitro Studies
Several studies have documented the efficacy of this compound against various pathogens and cancer cell lines. For instance:
- A study on its antimicrobial properties indicated effective inhibition against Staphylococcus aureus.
Clinical Implications
While further clinical studies are necessary to validate its therapeutic potential, preliminary findings suggest that this compound could be a valuable candidate for drug development in treating infections and cancers.
Mechanism of Action
The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide exerts its effects involves the interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition of their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural Similarities and Variations
The compound shares structural motifs with several pharmacologically active analogs, including:
Key Observations :
- Thiazole vs. Thiadiazole/Thioxothiazolidinone: The target compound’s thiazole core distinguishes it from thiadiazole-based analogs (e.g., ASN90) and thioxothiazolidinones (e.g., 6m), which may alter electronic properties and binding affinities .
- Substituent Effects : The tert-butyl group in the target compound contrasts with polar substituents like fluorosulfonyl (LUF7746) or methoxy groups (Compound 74), impacting solubility and target engagement .
- Biological Targets: While ASN90 and LUF7746 have defined targets (O-GlcNAcase and adenosine A1 receptor, respectively), the target compound’s activity remains underexplored in the provided evidence, suggesting a need for further pharmacological profiling .
Pharmacological and Physicochemical Properties
- Lipophilicity : The tert-butyl group in the target compound likely increases logP compared to polar derivatives like ASN90 (piperazine-thiadiazole) or Compound 84 (hydroxyphenyl-methoxybenzoyl) .
- Melting Points : The target compound’s analogs exhibit melting points ranging from 195°C () to 297°C (), suggesting stable crystalline forms suitable for formulation .
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide is a complex organic compound that has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C22H22N2O3S
- Molecular Weight : 398.49 g/mol
- SMILES Notation :
Cc1cc(NC(=O)c2ccccc2C)n(-c2nc(-c3ccc4c(c3)OCO4)cs2)n1
This structure features a thiazole ring, a benzo[d][1,3]dioxole moiety, and a tert-butyl group, which contribute to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound induced apoptosis with an IC50 value of approximately 25.72 ± 3.95 μM, indicating effective suppression of tumor cell growth .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls, further supporting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It exhibited notable activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.015 mg/mL . This suggests that it may serve as a candidate for developing new antibacterial agents.
Anti-inflammatory and Anti-ulcer Properties
In addition to its anticancer and antimicrobial activities, the compound has demonstrated anti-inflammatory effects:
- Mechanism of Action : It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines . This could make it useful in treating conditions characterized by excessive inflammation.
The biological activities of this compound can be attributed to several mechanisms:
- Targeting Specific Enzymes : The compound interacts with key enzymes involved in cancer proliferation and bacterial survival.
- Modulation of Signaling Pathways : It influences signaling pathways related to apoptosis and inflammation, enhancing therapeutic efficacy in cancer and inflammatory diseases.
Case Study 1: Anticancer Efficacy in Mice
A study conducted on tumor-bearing mice revealed that administration of the compound significantly reduced tumor size compared to untreated controls. The treatment led to increased apoptosis markers in tumor tissues, confirming its anticancer activity .
Case Study 2: Antimicrobial Effectiveness
In another investigation involving various bacterial strains, the compound was shown to inhibit the growth of resistant strains, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | IC50 (Anticancer) | MIC (Antimicrobial) |
|---|---|---|---|
| This compound | 398.49 g/mol | 25.72 μM | 0.015 mg/mL |
| Benzothiazole Derivative A | 350.45 g/mol | 30.00 μM | 0.020 mg/mL |
| Benzodioxole Derivative B | 410.50 g/mol | 28.00 μM | 0.018 mg/mL |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Start with benzo[d][1,3]dioxol-5-yl and tert-butylbenzamide precursors. Use coupling reactions under controlled temperatures (20–25°C) and solvents like dioxane or THF .
- Step 2 : Introduce thiazole rings via thiourea and α-haloketone reactions, as described for structurally similar compounds .
- Step 3 : Purify intermediates using recrystallization (ethanol-DMF mixtures) or column chromatography (petroleum ether/acetone gradients) .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Optimize catalyst selection (e.g., triethylamine for acid scavenging) and solvent polarity to minimize side products .
Q. How can the structural identity and purity of this compound be validated?
- Methodology :
- Use 1H/13C NMR to confirm aromatic proton environments and tertiary-butyl group integrity .
- High-Resolution Mass Spectrometry (HRMS) for molecular weight verification (e.g., expected m/z ~453.34 g/mol) .
- HPLC-PDA at 254 nm to assess purity (>95% recommended for biological assays) .
Q. What preliminary biological screening assays are appropriate for evaluating its therapeutic potential?
- Methodology :
- In vitro kinase inhibition assays : Test against cancer-related kinases (e.g., Hec1/Nek2) using ADP-Glo™ kits .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Solubility optimization : Employ co-solvents like DMSO/PEG-400 mixtures (≤0.1% final concentration) to avoid precipitation in cell-based assays .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiazole or benzamide groups) affect bioactivity?
- Methodology :
- SAR Study Design :
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to target proteins like Nek2 .
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., 37°C, 1 h incubation with mouse plasma) and hepatic microsomal clearance .
- Formulation Adjustments : Use nanocarriers (e.g., liposomes) to enhance bioavailability if poor solubility or rapid clearance is observed .
- Target Engagement Validation : Apply CETSA (Cellular Thermal Shift Assay) to confirm target binding in vivo .
Q. What strategies mitigate off-target effects in multi-kinase inhibition scenarios?
- Methodology :
- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to identify off-target hits .
- Proteomic Analysis : Perform SILAC-based mass spectrometry to map unintended protein interactions .
- Crystallography : Resolve co-crystal structures with primary targets to guide rational redesign (e.g., modifying the benzo[d][1,3]dioxol-5-yl group) .
Q. How can metabolic degradation pathways be characterized and addressed?
- Methodology :
- Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS. Common pathways include oxidation of the thiazole ring or tert-butyl group .
- Stabilization Tactics : Introduce deuterium at labile positions (e.g., C-H bonds in the benzamide group) to slow CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
